1,1'-(9H-Fluorene-2,7-diyl)di(nonan-1-one)
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Overview
Description
1,1’-(9H-Fluorene-2,7-diyl)di(nonan-1-one) is a chemical compound that belongs to the fluorene family. Fluorene derivatives are known for their unique structural properties and are widely used in various fields, including organic electronics, photonics, and materials science. This compound, in particular, features a fluorene core with two nonan-1-one groups attached at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Fluorene-2,7-diyl)di(nonan-1-one) typically involves the following steps:
Starting Material: The synthesis begins with 9H-fluorene, which is commercially available.
Bromination: The fluorene core is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Grignard Reaction: The brominated fluorene is then subjected to a Grignard reaction with nonan-1-one in the presence of magnesium and anhydrous ether to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(9H-Fluorene-2,7-diyl)di(nonan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonan-1-one groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
1,1’-(9H-Fluorene-2,7-diyl)di(nonan-1-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-(9H-Fluorene-2,7-diyl)di(nonan-1-one) depends on its specific application:
In Organic Electronics: The compound acts as a charge carrier, facilitating the transport of electrons or holes in electronic devices.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
9,9-Di-n-hexylfluorene-2,7-diboronic acid: Used in organic synthesis and materials science.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Utilized in the synthesis of organic solar cells.
2,7-Dibromofluorene: A key intermediate in the synthesis of various fluorene derivatives.
Uniqueness
1,1’-(9H-Fluorene-2,7-diyl)di(nonan-1-one) is unique due to its specific substitution pattern and the presence of nonan-1-one groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
61314-12-3 |
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Molecular Formula |
C31H42O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
1-(7-nonanoyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C31H42O2/c1-3-5-7-9-11-13-15-30(32)24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)31(33)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3 |
InChI Key |
HNHWNMKBJIUAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCCC |
Origin of Product |
United States |
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